molecular formula C12H9NO2 B12010945 Dibenzo[b,e][1,4]dioxin-2-amine CAS No. 30578-70-2

Dibenzo[b,e][1,4]dioxin-2-amine

Cat. No.: B12010945
CAS No.: 30578-70-2
M. Wt: 199.20 g/mol
InChI Key: HEQHKDYXHRCKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[b,e][1,4]dioxin-2-amine: is a polycyclic heterocyclic organic compound with the molecular formula C12H9NO2 . It is a derivative of dibenzo-1,4-dioxin, where an amine group is attached to the second position of the dioxin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,e][1,4]dioxin-2-amine typically involves the formation of the dioxin ring followed by the introduction of the amine group. One common method involves the use of electrophilic and/or nucleophilic aromatic substitution reactions. For example, starting materials such as 3,4-dichloroanisole and 2,3,6-trichlorophenol can be used to assemble the dibenzo[b,e][1,4]dioxin system .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of appropriate catalysts and solvents to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,e][1,4]dioxin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like halogens or nitro groups into the dioxin ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dibenzo[b,e][1,4]dioxin-2-amine involves its interaction with various molecular targets. The compound can bind to specific receptors and enzymes, influencing cellular pathways and processes. For example, it may interact with the aryl hydrocarbon receptor (AhR), which is known to mediate the toxic effects of dioxins . The binding of the compound to AhR can lead to the activation of various genes involved in xenobiotic metabolism and detoxification .

Properties

CAS No.

30578-70-2

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

dibenzo-p-dioxin-2-amine

InChI

InChI=1S/C12H9NO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H,13H2

InChI Key

HEQHKDYXHRCKHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.